REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH:3]1[C:15]([NH2:17])=O.B.CSC.CO>C1COCC1>[NH2:17][CH2:15][CH:3]1[CH:2]([OH:1])[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4]1 |f:1.2|
|
Name
|
4-hydroxy-1-(phenylmethyl)-3-piperidinecarboxamide
|
Quantity
|
5.62 g
|
Type
|
reactant
|
Smiles
|
OC1C(CN(CC1)CC1=CC=CC=C1)C(=O)N
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
26.4 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 0.5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 80° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
continued for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 10-30% (2M ammonia/methanol)/dichloromethane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1CN(CCC1O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |